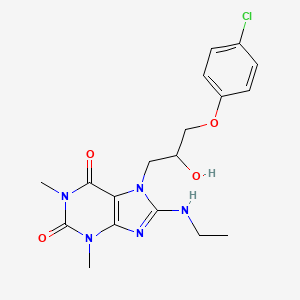

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of MFCD08542400, also known as obefazimod, is a single microRNA, miR-124 . MicroRNAs are small non-coding RNA molecules that play critical roles in regulating gene expression. miR-124 is known to be involved in the regulation of inflammation .

Mode of Action

Obefazimod selectively up-regulates miR-124, leading to decreases in proinflammatory cytokines . Cytokines such as IL-17, IL-6, and the chemokine CCL2/MCP-1 are reduced, thereby potentially putting “a physiological brake” on inflammation .

Biochemical Pathways

The up-regulation of miR-124 by obefazimod affects the inflammatory response pathway. By reducing the levels of proinflammatory cytokines, obefazimod can modulate the immune system and control inflammation . This mechanism may explain its efficacy in treating conditions like ulcerative colitis (UC), where inflammation plays a key role .

Pharmacokinetics

It is known that obefazimod is administered orally once daily , suggesting that it is well-absorbed and has a suitable half-life for daily dosing.

Result of Action

The up-regulation of miR-124 by obefazimod leads to a decrease in proinflammatory cytokines, which in turn reduces inflammation . This has been observed to impact the immune system in vitro, in murine models of inflammatory bowel disease (IBD), as well as in patients suffering from UC . The compound’s action has shown both short- and long-term efficacy along with a favorable tolerability and safety profile in clinical trials conducted in UC patients .

Activité Biologique

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes a chlorophenoxy group and an ethylamino moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific literature on its mechanisms of action remains limited. The following sections will explore its biological activity, relevant case studies, and research findings.

Chemical Characteristics

- Molecular Formula : C18H22ClN5O4

- Molecular Weight : 407.86 g/mol

- LogP : 1.73 (indicating moderate lipophilicity)

- Solubility : The presence of hydroxyl and ethylamino groups enhances solubility in biological systems.

Structural Features

| Feature | Description |

|---|---|

| Purine Core | Central structure providing biological activity |

| Chlorophenoxy Group | Enhances interaction with biological targets |

| Hydroxypropyl Group | Increases solubility and reactivity |

| Ethylamino Moiety | Potential for receptor binding |

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

- Antiviral Activity : Similar purine derivatives have shown effectiveness against viral infections by inhibiting viral replication pathways.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating activities such as Wnt signaling.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, though specific data for this compound is lacking.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Theophylline | Methylated purine | Bronchodilator |

| Caffeine | Methylated purine | Stimulant |

| 2-Amino-6-methylpurine | Amino group on purine ring | Antiviral activity |

The unique combination of functional groups in This compound enhances its potential compared to other purines like caffeine and theophylline.

Propriétés

IUPAC Name |

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O4/c1-4-20-17-21-15-14(16(26)23(3)18(27)22(15)2)24(17)9-12(25)10-28-13-7-5-11(19)6-8-13/h5-8,12,25H,4,9-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHFHSTSQMQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.